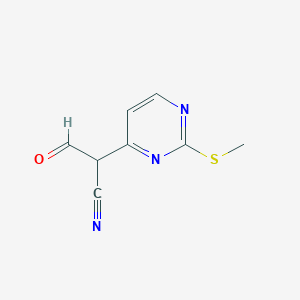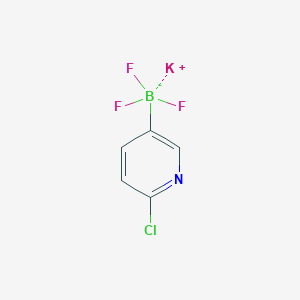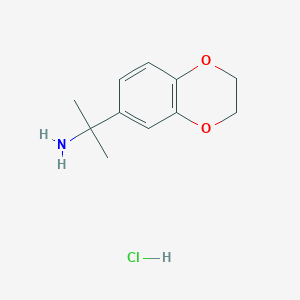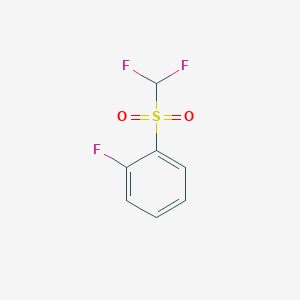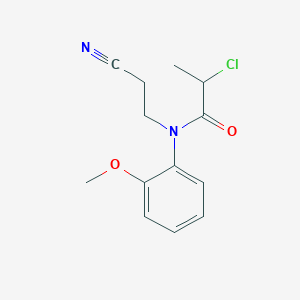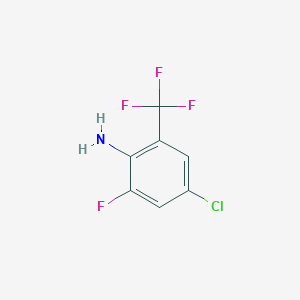
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a fluorinated building block .
Synthesis Analysis
The synthesis of a similar compound, 2,6-dichloro-4-trifluoromethylphenyl aniline, involves a halogenating reaction with chlorine on 4-chloro benzotrifluoride to obtain 3,4,5-trichloro benzotrifluoride. This is then subjected to an amination reaction with ammonia . The yield of 2,6-dichloro-4-trifluoromethyl aniline tends to increase and then decrease with the increase of feed of ammonia into the reaction material .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline can be inferred from similar compounds. For example, 2,6-Dichloro-4-(trifluoromethyl)aniline has a molecular weight of 195.57 .Chemical Reactions Analysis
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline can participate in various chemical reactions. For instance, after certain groups are deprotected, the free amine can be transformed into other compounds by reducing amination .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline has a molecular weight of 213.56 .Applications De Recherche Scientifique
Vibrational Analysis and Material Applications
- Vibrational Analysis and NLO Materials : The vibrational analysis of similar compounds to 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has been studied using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This analysis includes studying the effects of substituent positions on vibrational spectra and the molecular structure. The study also discusses hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, which are significant for understanding non-linear optical (NLO) materials (Revathi et al., 2017).
Synthesis of Derivatives
- Preparation of Isatin Derivatives : A synthesis study shows the creation of various isatin derivatives, including those with fluoro-, chloro-, bromo-, and trifluoromethyl-groups, from m-substituted aniline, using methods like the Sandmeyer reaction. This indicates potential routes for synthesizing derivatives of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline (Zhenmin, 2008).
Applications in Organic Synthesis
- Anionic Activation for Synthesis : Research on anionically activated trifluoromethyl-substituted anilines (similar to 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline) details their use in novel one-pot preparation of isoxazoles and 1,3,5-triazines. This study highlights the synthetic applications of activated trifluoromethyl groups in organic chemistry (Strekowski et al., 1995).
Use in Catalysis
- Ruthenium(II)-Catalyzed Imidation : A study found that 2-Fluoro-5-(trifluoromethyl)aniline, a compound closely related to 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline, acts as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This suggests potential catalytic applications of similar compounds (Wu et al., 2021).
Fluorescence Quenching Studies
- Fluorescence Quenching Analysis : Research on fluorescence quenching by boronic acid derivatives in the presence of anilines, including studies on derivatives like 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the fluorescence properties of these compounds. This can be relevant to similar compounds like 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline in understanding their fluorescence characteristics (Geethanjali et al., 2015).
Quantum Chemical Calculations
- Spectroscopic and Quantum Chemical Studies : Studies involving quantum chemical calculations and vibrational spectroscopic analysis of similar compounds to 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline have been conducted. These studies focus on properties like hyperpolarizability and HOMO-LUMO gaps, which are essential for understanding the electronic properties of such compounds (Arivazhagan et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVWCWKGSLSWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



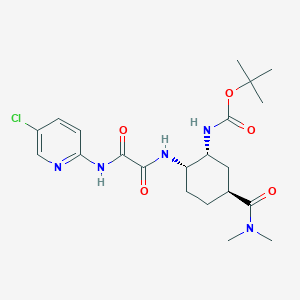
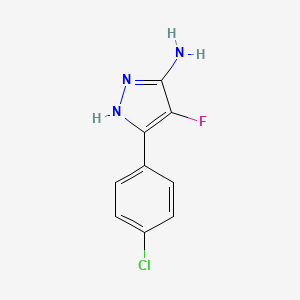
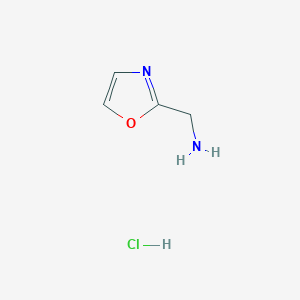
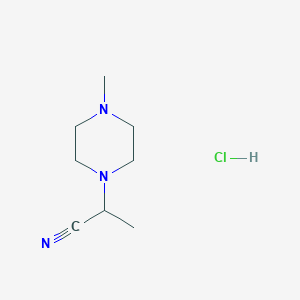
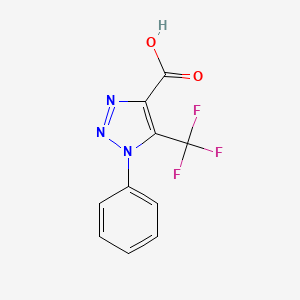
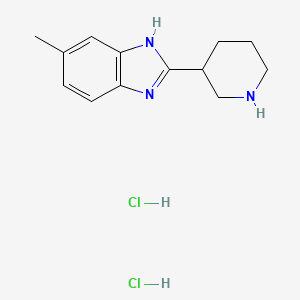
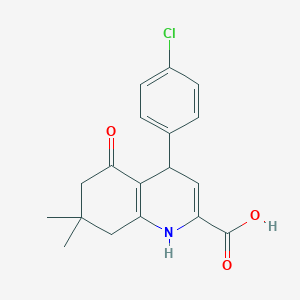
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
